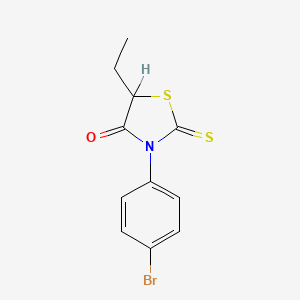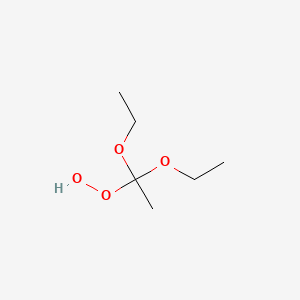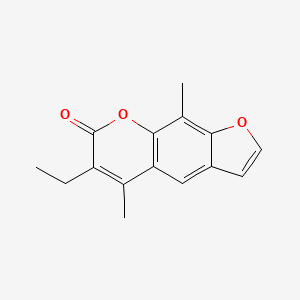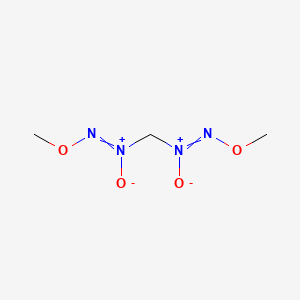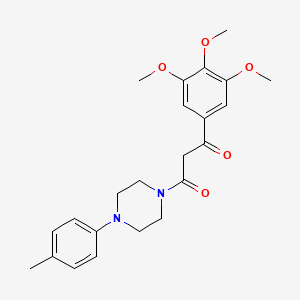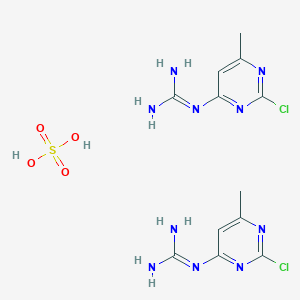
2-Chloro-4-guanidino-6-methylpyrimidine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-guanidino-6-methylpyrimidine sulfate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate typically involves the reaction of 2-Chloro-4-methylpyrimidine with guanidine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like iron(III) acetylacetonate (Fe(acac)3). The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired product .
化学反応の分析
Types of Reactions
2-Chloro-4-guanidino-6-methylpyrimidine sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce different pyrimidine derivatives .
科学的研究の応用
2-Chloro-4-guanidino-6-methylpyrimidine sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes .
類似化合物との比較
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has an amino group instead of a guanidino group.
2-Chloro-4-methylpyrimidine: This is a precursor in the synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its guanidino group allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
32090-62-3 |
|---|---|
分子式 |
C12H18Cl2N10O4S |
分子量 |
469.3 g/mol |
IUPAC名 |
2-(2-chloro-6-methylpyrimidin-4-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(12-6(8)9)11-5(7)10-3;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4) |
InChIキー |
XOOFIQQHTGYEJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)Cl)N=C(N)N.CC1=CC(=NC(=N1)Cl)N=C(N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



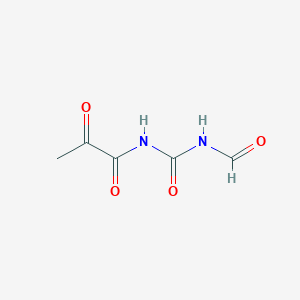
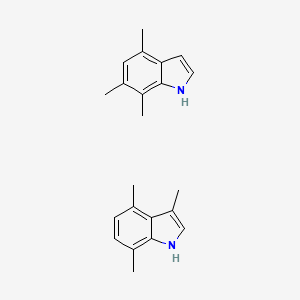

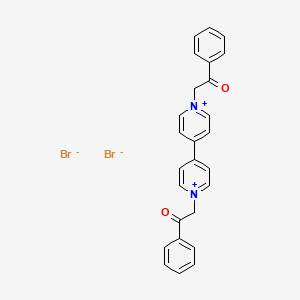
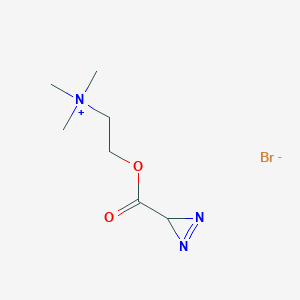
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
